molecular formula C11H15N5O B7836465 2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7836465
M. Wt: 233.27 g/mol
InChI Key: GXTMLICPZIBRLR-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier 12735754 is a chemical substance with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound identified by the Chemical Identifier 12735754 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of the compound identified by the Chemical Identifier 12735754 may involve large-scale chemical reactions and processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound identified by the Chemical Identifier 12735754 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound identified by the Chemical Identifier 12735754 has numerous scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound identified by the Chemical Identifier 12735754 involves specific molecular targets and pathways. This compound may interact with various enzymes, receptors, or other biological molecules to exert its effects. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the compound identified by the Chemical Identifier 12735754 include other chemical substances with similar structures or properties. These compounds may share similar chemical reactions, biological activities, or industrial applications.

Uniqueness

The uniqueness of the compound identified by the Chemical Identifier 12735754 lies in its specific chemical structure and properties. This compound may offer distinct advantages or applications compared to other similar compounds, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-4-8-7(3)13-11(14-10(8)17)16-9(12)5-6(2)15-16/h5H,4,12H2,1-3H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMLICPZIBRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC(=NC1=O)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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